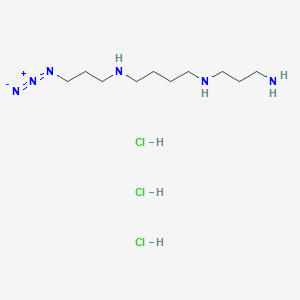
N1-Azido-spermine (trihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Azido-spermine (trihydrochloride) is a chemical compound that features an azide group attached to the spermine molecule. This compound is primarily used in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates with specific biomolecules. The azide group in N1-Azido-spermine (trihydrochloride) makes it highly reactive and suitable for various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-Azido-spermine (trihydrochloride) typically involves the reaction of spermine with sodium azide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization. The reaction conditions often include maintaining a specific temperature and pH to ensure the successful formation of the azide group on the spermine molecule .
Industrial Production Methods: Industrial production of N1-Azido-spermine (trihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: N1-Azido-spermine (trihydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under specific conditions.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Reduction Reactions: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Cycloaddition Reactions: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution Reactions: Various substituted spermine derivatives.
Reduction Reactions: Amine derivatives of spermine.
Cycloaddition Reactions: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
N1-Azido-spermine (trihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and tracking of biomolecules in biological systems.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of N1-Azido-spermine (trihydrochloride) is primarily based on the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications. The molecular targets and pathways involved depend on the specific application and the nature of the biomolecules being targeted .
Vergleich Mit ähnlichen Verbindungen
N1-Azido-spermine (trihydrochloride) can be compared with other azide-containing compounds and spermine derivatives:
Similar Compounds:
Uniqueness: N1-Azido-spermine (trihydrochloride) is unique due to its combination of the azide group and the polyamine structure of spermine. This combination provides high reactivity and versatility in various chemical and biological applications, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C10H27Cl3N6 |
|---|---|
Molekulargewicht |
337.7 g/mol |
IUPAC-Name |
N-(3-aminopropyl)-N'-(3-azidopropyl)butane-1,4-diamine;trihydrochloride |
InChI |
InChI=1S/C10H24N6.3ClH/c11-5-3-8-13-6-1-2-7-14-9-4-10-15-16-12;;;/h13-14H,1-11H2;3*1H |
InChI-Schlüssel |
OAAIMCTWMSESMM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCNCCCN=[N+]=[N-])CNCCCN.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391982.png)
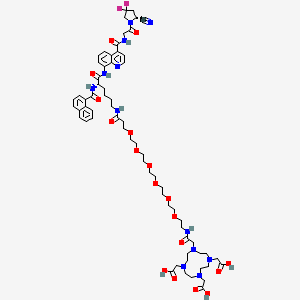
![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391992.png)
![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[6-(4-morpholinyl)pyridin-3-yl]purine](/img/structure/B12391997.png)
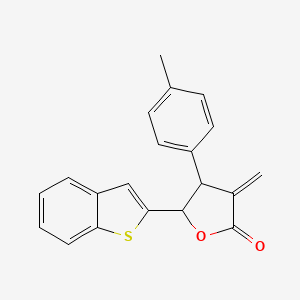
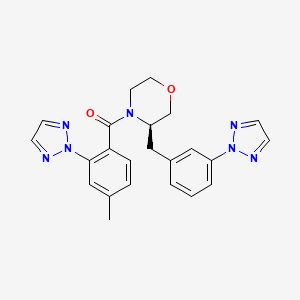
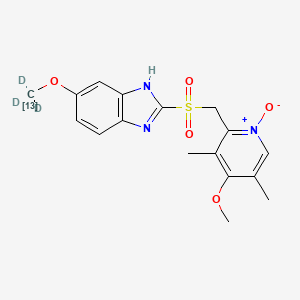
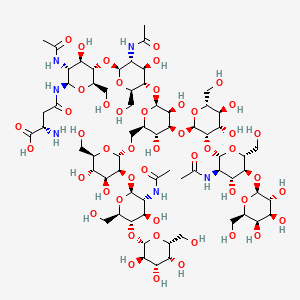
![2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)
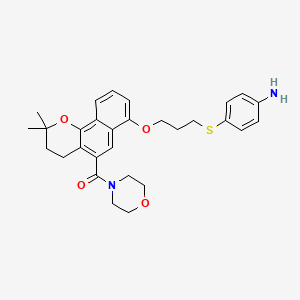
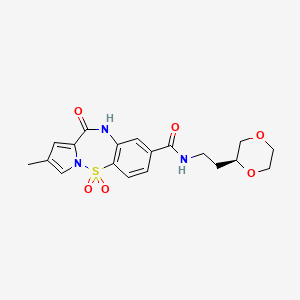
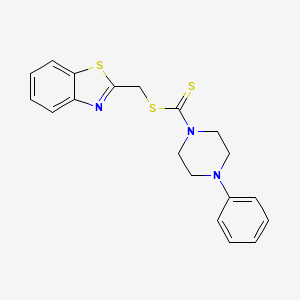
![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)

